molecular formula C21H21N3O4 B2916951 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 899990-58-0

2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2916951
CAS No.: 899990-58-0
M. Wt: 379.416
InChI Key: VWGLMAZQHRZOSI-UHFFFAOYSA-N
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Description

2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone core. The final step involves the acylation of the pyridazinone with 2-methoxybenzylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: Similar pyridazinone core with different substituents.

    Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Similar methoxyphenyl group but different core structure.

Uniqueness

2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-17-8-5-7-15(12-17)18-10-11-21(26)24(23-18)14-20(25)22-13-16-6-3-4-9-19(16)28-2/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGLMAZQHRZOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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